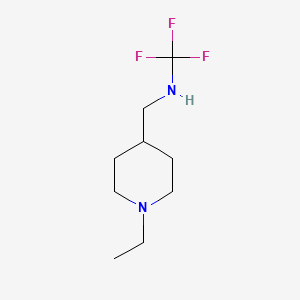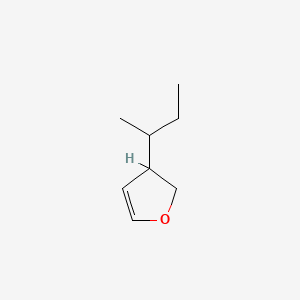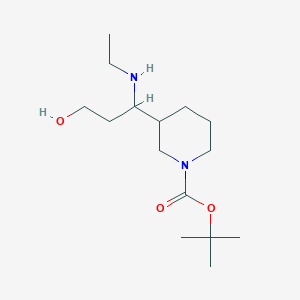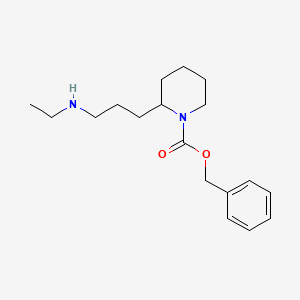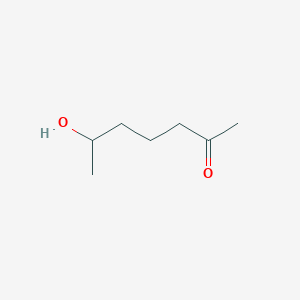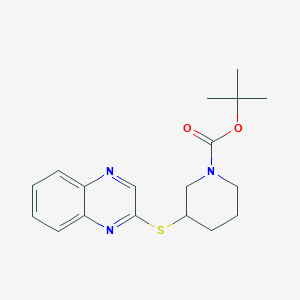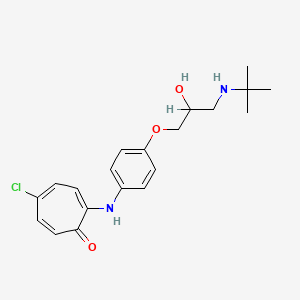
2-(4-(3-(tert-Butylamino)-2-hydroxypropoxy)anilino)-5-chloro-2,4,6-cycloheptatrien-1-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-Chloro-2-[[4-[3-[(1,1-dimethylethyl)amino]-2-hydroxypropoxy]phenyl]amino]-2,4,6-cycloheptatrien-1-one is a complex organic compound with significant applications in various scientific fields. This compound is known for its unique chemical structure, which includes a chloro-substituted cycloheptatrienone core and a tert-butylamino group. Its properties make it a valuable subject of study in organic chemistry, medicinal chemistry, and pharmacology.
准备方法
The synthesis of 5-Chloro-2-[[4-[3-[(1,1-dimethylethyl)amino]-2-hydroxypropoxy]phenyl]amino]-2,4,6-cycloheptatrien-1-one involves several steps. One common synthetic route includes the following steps:
Formation of the cycloheptatrienone core: This can be achieved through a series of cyclization reactions starting from simpler aromatic compounds.
Introduction of the chloro group: Chlorination of the cycloheptatrienone core is typically performed using reagents like thionyl chloride or phosphorus pentachloride.
Attachment of the tert-butylamino group: This step involves the reaction of the chloro-substituted cycloheptatrienone with tert-butylamine under controlled conditions.
Final assembly: The final step involves the coupling of the intermediate with 3-[(1,1-dimethylethyl)amino]-2-hydroxypropoxyphenylamine to form the target compound.
Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of large-scale reactors and purification techniques.
化学反应分析
5-Chloro-2-[[4-[3-[(1,1-dimethylethyl)amino]-2-hydroxypropoxy]phenyl]amino]-2,4,6-cycloheptatrien-1-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst, resulting in the reduction of the cycloheptatrienone core.
Hydrolysis: The compound can undergo hydrolysis under acidic or basic conditions, leading to the cleavage of certain functional groups.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like hydrogen gas, and nucleophiles like amines or thiols. The major products formed depend on the specific reaction conditions and reagents used.
科学研究应用
5-Chloro-2-[[4-[3-[(1,1-dimethylethyl)amino]-2-hydroxypropoxy]phenyl]amino]-2,4,6-cycloheptatrien-1-one has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of certain diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
作用机制
The mechanism of action of 5-Chloro-2-[[4-[3-[(1,1-dimethylethyl)amino]-2-hydroxypropoxy]phenyl]amino]-2,4,6-cycloheptatrien-1-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
相似化合物的比较
5-Chloro-2-[[4-[3-[(1,1-dimethylethyl)amino]-2-hydroxypropoxy]phenyl]amino]-2,4,6-cycloheptatrien-1-one can be compared with other similar compounds, such as:
2-Chloro-4-nitroaniline: Similar in having a chloro group and an amino group, but differs in the presence of a nitro group.
4-Chloro-2-aminophenol: Similar in having a chloro group and an amino group, but differs in the presence of a hydroxyl group.
2-Chloro-4,6-dimethylaniline: Similar in having a chloro group and an amino group, but differs in the presence of methyl groups.
属性
CAS 编号 |
38767-88-3 |
|---|---|
分子式 |
C20H25ClN2O3 |
分子量 |
376.9 g/mol |
IUPAC 名称 |
2-[4-[3-(tert-butylamino)-2-hydroxypropoxy]anilino]-5-chlorocyclohepta-2,4,6-trien-1-one |
InChI |
InChI=1S/C20H25ClN2O3/c1-20(2,3)22-12-16(24)13-26-17-8-6-15(7-9-17)23-18-10-4-14(21)5-11-19(18)25/h4-11,16,22,24H,12-13H2,1-3H3,(H,23,25) |
InChI 键 |
SLOFMNJNPTZBKE-UHFFFAOYSA-N |
规范 SMILES |
CC(C)(C)NCC(COC1=CC=C(C=C1)NC2=CC=C(C=CC2=O)Cl)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


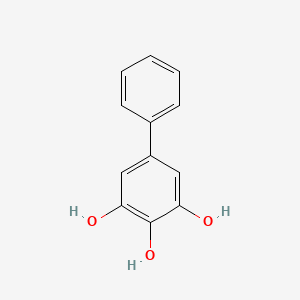
![1-(2-(Mercaptomethyl)-6-azaspiro[3.4]octan-6-yl)ethanone](/img/structure/B13951502.png)
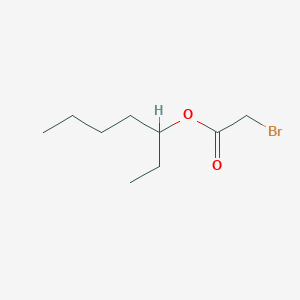
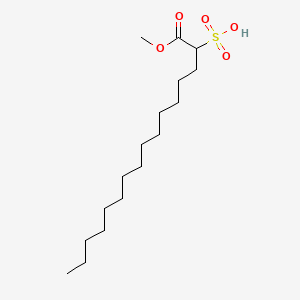
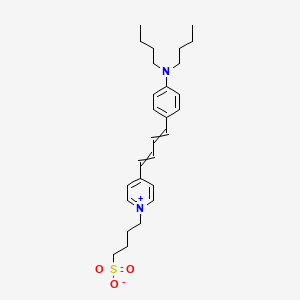
![1,2,3,4-Tetrahydro-5,5-dimethyl-8-(1,2-dimethylheptyl)-10-acetyloxy-2-(2-propenyl)-5H-[1]benzopyrano[4,3-c]pyridine](/img/structure/B13951522.png)
![4H-Quinolizine-3-carboxylic acid, 1-[[4-(4-cyanophenyl)-1-piperazinyl]methyl]-4-oxo-](/img/structure/B13951527.png)
